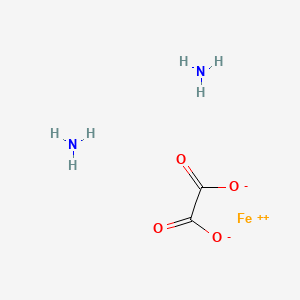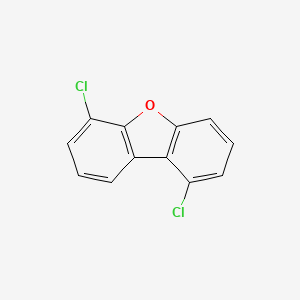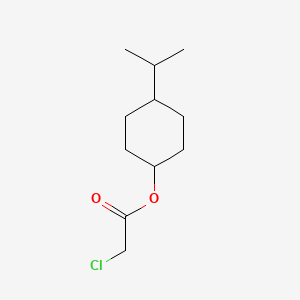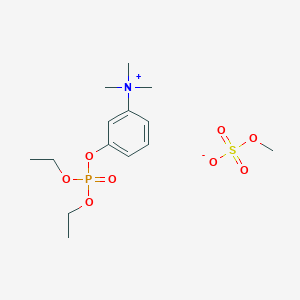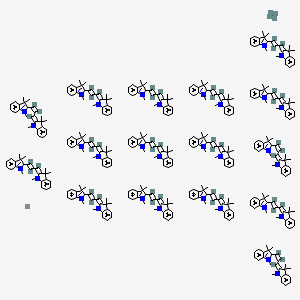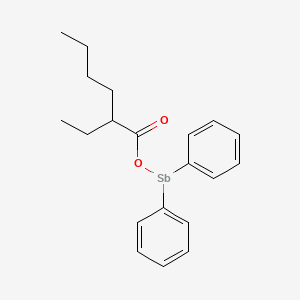
Diphenylantimony 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of [(2-Ethylhexanoyl)oxy]diphenylstibine typically involves the reaction of diphenylstibine with 2-ethylhexanoic acid. The reaction conditions often require a solvent such as toluene and a catalyst to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
[(2-Ethylhexanoyl)oxy]diphenylstibine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form antimony oxides.
Reduction: It can be reduced to form diphenylstibine and 2-ethylhexanoic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(2-Ethylhexanoyl)oxy]diphenylstibine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoantimony compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of antimony-based drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Ethylhexanoyl)oxy]diphenylstibine involves its interaction with molecular targets such as enzymes and receptors. The ester group allows it to form stable complexes with these targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
[(2-Ethylhexanoyl)oxy]diphenylstibine can be compared with other similar compounds such as:
Diphenylstibine: Lacks the ester group, making it less reactive in certain chemical reactions.
Triphenylstibine: Contains an additional phenyl group, which alters its chemical properties and reactivity.
Antimony trioxide: A simpler antimony compound with different applications and properties.
The uniqueness of [(2-Ethylhexanoyl)oxy]diphenylstibine lies in its ester group, which provides additional reactivity and potential for forming stable complexes with various molecular targets .
Properties
CAS No. |
5035-58-5 |
|---|---|
Molecular Formula |
C20H25O2Sb |
Molecular Weight |
419.2 g/mol |
IUPAC Name |
diphenylstibanyl 2-ethylhexanoate |
InChI |
InChI=1S/C8H16O2.2C6H5.Sb/c1-3-5-6-7(4-2)8(9)10;2*1-2-4-6-5-3-1;/h7H,3-6H2,1-2H3,(H,9,10);2*1-5H;/q;;;+1/p-1 |
InChI Key |
VDTQBQDVHSDDLY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)C(=O)O[Sb](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


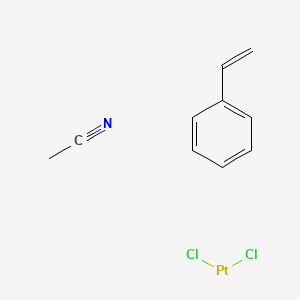
![Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]-](/img/structure/B13762558.png)

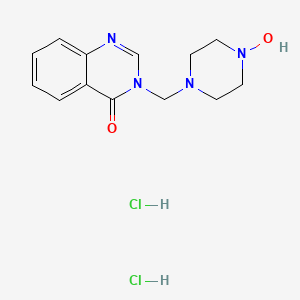
![Diammonium 4,4'-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate)](/img/structure/B13762589.png)
![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)
